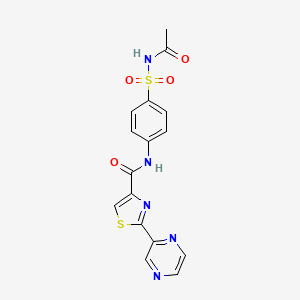

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

This compound features a thiazole-4-carboxamide core substituted with a pyrazin-2-yl group at position 2 and an N-acetylsulfamoylphenyl moiety at position 3. Its molecular formula is C₁₇H₁₄N₆O₆S (calculated based on structural analogs ), with a molecular weight of 430.4 g/mol.

Properties

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O4S2/c1-10(22)21-27(24,25)12-4-2-11(3-5-12)19-15(23)14-9-26-16(20-14)13-8-17-6-7-18-13/h2-9H,1H3,(H,19,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVJDZIDPVCFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The starting materials often include a thiazole derivative and a sulfonamide compound. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reaction conditions depend on the specific reaction being carried out and may include specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified thiazole derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its interactions with biological molecules and potential as a biochemical probe.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Exploring its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole Carboxamide Derivatives

Key Analogs from Literature:

Key Differences :

Sulfonamide/Acetylsulfamoyl Derivatives

Solubility and Bioavailability:

Key Insights :

Heterocyclic Hybrids with Pyrazine/Pyridine Moieties

Biological Activity

N-(4-(N-acetylsulfamoyl)phenyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as a thiazole derivative, characterized by the following IUPAC name:

- IUPAC Name : N-[4-(acetylsulfamoyl)phenyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide

Its molecular formula is , and it possesses several functional groups that contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. Notably, it has been studied for its inhibitory effects on Toll-like receptor 4 (TLR4) signaling pathways, which play a crucial role in inflammatory responses and autoimmune diseases. The inhibition of TLR4 signaling can lead to reduced inflammation and modulation of immune responses, making it a candidate for therapeutic applications in various inflammatory conditions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through TLR4 signaling inhibition, which could be beneficial in treating autoimmune diseases and chronic inflammatory conditions .

- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties. While specific data on this compound's antimicrobial efficacy is limited, thiazole compounds are generally known for their activity against various pathogens .

Research Findings and Case Studies

- Inhibition of TLR4 Signaling :

- Synthesis and Evaluation :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Q & A

Q. Basic

- 1H/13C NMR: Confirm regiochemistry of the thiazole ring (e.g., C4-carboxamide vs. C5-substituents) and absence of unreacted intermediates. Pyrazine protons typically appear as doublets in the aromatic region (δ 8.5–9.5 ppm) .

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm). A purity >95% is acceptable for biological assays; optimize mobile phases (e.g., acetonitrile/water with 0.1% TFA) to resolve polar byproducts .

- Mass Spectrometry (ESI-MS): Verify molecular ion peaks ([M+H]+) and isotopic patterns matching the molecular formula .

What crystallographic methods are recommended for resolving structural ambiguities?

Q. Advanced

- Single-Crystal X-ray Diffraction (SCXRD): Use SHELX programs (SHELXT for solution, SHELXL for refinement). Key parameters:

- Powder XRD: Compare experimental patterns with simulated data from SCXRD to detect polymorphism or amorphous content .

How can structure-activity relationships (SAR) be systematically explored for this compound?

Q. Advanced

- Core Modifications: Synthesize analogs with substituted pyrazines (e.g., 5-methoxy or 3-fluoro) to assess electronic effects on bioactivity. Use DFT calculations (B3LYP/6-31G*) to predict electron density distributions .

- Side-Chain Variations: Replace the N-acetylsulfamoyl group with sulfonamides or ureas. Evaluate solubility (LogP via shake-flask method) and membrane permeability (Caco-2 assays) .

- Biological Testing: Screen analogs against target panels (e.g., kinase inhibitors) with IC50 determinations. Use ANOVA to identify statistically significant SAR trends .

How should researchers address low yields in the final amidation step?

Q. Advanced

- Optimize Coupling Conditions: Test alternative coupling agents (e.g., DCC vs. EDCI) or additives (DMAP). For sterically hindered amines, use microwave-assisted synthesis (80°C, 30 min) .

- Byproduct Analysis: Characterize side products via LC-MS. If acylurea forms, pre-activate the carboxylic acid with Cl− sources (e.g., oxalyl chloride) .

- Solvent Screening: Switch from DMF to less polar solvents (e.g., THF) to minimize hydrolysis of active esters .

What computational tools are suitable for modeling interactions between this compound and biological targets?

Q. Advanced

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to predict binding modes to proteins (e.g., kinases). Parameterize the sulfamoyl group with RESP charges derived from Gaussian calculations .

- MD Simulations: Run 100 ns simulations in GROMACS with CHARMM36 force fields to assess stability of ligand-protein complexes. Monitor RMSD and hydrogen-bond occupancy .

- Pharmacophore Modeling: Identify critical features (e.g., hydrogen-bond acceptors on pyrazine) using MOE or Phase. Validate with QSAR models .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced

- Assay Standardization: Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays). Use reference compounds (e.g., staurosporine) to calibrate potency .

- Meta-Analysis: Apply statistical tools (e.g., Cohen’s d) to compare effect sizes across studies. Consider cell-line specificity (e.g., MCF-7 vs. MDA-MB-231 for breast cancer) .

- Off-Target Profiling: Use proteome-wide affinity chromatography or CETSA to identify unintended targets contributing to variability .

What strategies mitigate degradation during long-term storage?

Q. Advanced

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor via HPLC for hydrolysis of the carboxamide or sulfamoyl groups .

- Formulation: Lyophilize with cryoprotectants (trehalose or mannitol) for aqueous solutions. Store solids under argon at −20°C in amber vials .

- Degradation Pathway Mapping: Use LC-HRMS to identify major degradants. Synthesize and test these for toxicity if reformulation is impractical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.